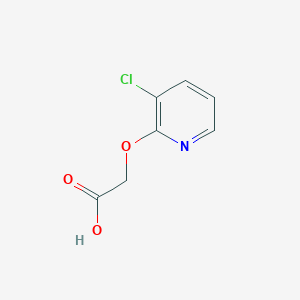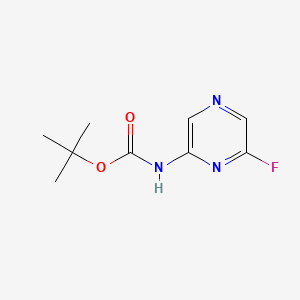![molecular formula C9H18ClN B13508573 (1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride](/img/structure/B13508573.png)
(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4S)-1,6,6-trimethylbicyclo[211]hexan-5-amine hydrochloride is a compound that belongs to the bicyclo[211]hexane family These compounds are known for their unique structural features, which include a highly strained bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride typically involves a series of steps starting from readily available precursors. One common method involves the [2+2] cycloaddition of 1,5-dienes using photochemistry. This reaction is facilitated by the use of a mercury lamp, which provides the necessary energy to drive the cycloaddition process . The resulting bicyclo[2.1.1]hexane intermediate can then be further functionalized to introduce the amine group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical [2+2] cycloaddition process. the use of mercury lamps can be technically challenging and may require specialized equipment and glassware . Alternative methods, such as the use of visible-light-driven photocatalysis, are being explored to improve the scalability and efficiency of the synthesis .
化学反応の分析
Types of Reactions
(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the amine group or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent, and pH to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield a nitroso or nitro derivative, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
科学的研究の応用
(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of strained bicyclic structures on biological activity. It may serve as a scaffold for designing new bioactive molecules.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as increased stability or reactivity.
作用機序
The mechanism of action of (1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The strained bicyclic structure can influence the binding affinity and selectivity of the compound, making it a valuable tool for drug design .
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere, bicyclo[1.1.1]pentane shares some structural similarities with bicyclo[2.1.1]hexane but has different physicochemical properties.
Bicyclo[3.1.0]hexane:
Uniqueness
(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride is unique due to its specific stereochemistry and the presence of the amine group. This combination of features makes it a valuable compound for studying the effects of strain and stereochemistry on chemical reactivity and biological activity.
特性
分子式 |
C9H18ClN |
|---|---|
分子量 |
175.70 g/mol |
IUPAC名 |
(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-8(2)6-4-5-9(8,3)7(6)10;/h6-7H,4-5,10H2,1-3H3;1H/t6-,7?,9+;/m1./s1 |
InChIキー |
YUJNJAQNHBIIRO-KUCGMDDESA-N |
異性体SMILES |
C[C@]12CC[C@H](C1N)C2(C)C.Cl |
正規SMILES |
CC1(C2CCC1(C2N)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[1,2,4]Triazolo[4,3-a]pyrazin-6-yl}methanamine dihydrochloride](/img/structure/B13508506.png)
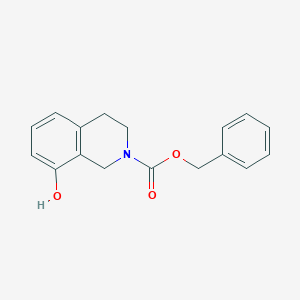

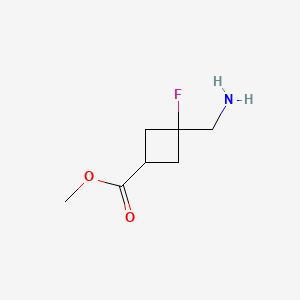

![Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate](/img/structure/B13508539.png)
![(3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid](/img/structure/B13508545.png)
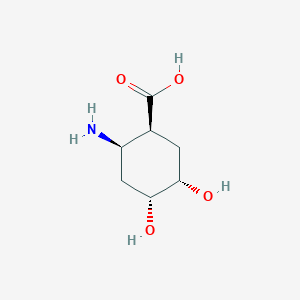
![tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate](/img/structure/B13508560.png)
![[(2-Isocyanoethoxy)methyl]benzene](/img/structure/B13508566.png)
